molecular formula C13H10F3N B3267530 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine CAS No. 452342-99-3

4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B3267530
CAS No.: 452342-99-3
M. Wt: 237.22 g/mol
InChI Key: WUGFYOADWKBVKZ-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine (CAS: 452342-99-3) is a pyridine derivative with the molecular formula C₁₃H₁₀F₃N and a molar mass of 237.22 g/mol . The compound features a pyridine ring substituted with a methyl group at the 4-position and a 4-(trifluoromethyl)phenyl group at the 2-position. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a common motif in medicinal and agrochemical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-[4-(trifluoromethyl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c1-9-6-7-17-12(8-9)10-2-4-11(5-3-10)13(14,15)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGFYOADWKBVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative of the trifluoromethylphenyl group and a halogenated pyridine derivative as starting materials. The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine derivatives.

Scientific Research Applications

4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following sections compare 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Features and Substituent Effects
Compound Name / ID Key Structural Features Notable Substituents
This compound Pyridine core with -CH₃ (4-position) and -CF₃-phenyl (2-position) Methyl, trifluoromethylphenyl
UDO and UDD Pyridine derivatives with piperazine and chlorophenyl groups Piperazine, chlorophenyl, trifluoromethylphenyl
N′-Substituted benzylidene derivatives Thiazole-5-carbohydrazide core linked to 4-(trifluoromethyl)phenyl and substituted benzylidene Hydroxy, halogen (Br, F, Cl), benzylidene
Pyridine-gold complex Gold(III) coordinated to ethynyl-linked pyridine and trifluoromethylphenyl groups Ethynyl linkers, Au(III) center
Diarylmethane-pyridine hybrid Pyridine linked to diarylmethane with -CF₃ and methoxy groups Methoxyphenyl, vinyl linkage

Key Observations :

  • The parent compound lacks extended conjugation or heteroatom linkers seen in analogs like UDO or the gold complex .
  • Substituents such as benzylidene (in thiazole derivatives ) or methoxy groups (in diarylmethanes ) introduce steric and electronic variations affecting solubility and reactivity.

Key Observations :

  • High yields (70–99%) for thiazole derivatives suggest efficient condensation reactions.
  • The gold complex synthesis achieved moderate yield (66%), likely due to coordination challenges.
Physicochemical Properties
Compound Melting Point (°C) Molecular Weight (g/mol) Solubility Insights Reference
This compound Not reported 237.22 Likely low aqueous solubility
N′-Substituted benzylidene derivatives 217–304 ~400–450 Polar groups (OH) improve solubility
1,4-Phenyl linker analogs Not reported ~350–500 Pyridine linkers enhance aqueous solubility
Pyridine-gold complex Not reported ~600 Insoluble in water (ionic nature)

Key Observations :

  • The parent compound’s lack of polar substituents may limit solubility compared to hydroxylated thiazole derivatives .
  • Pyridine linkers in analogs are explicitly designed to improve aqueous solubility.

Key Observations :

  • Gold complexes demonstrate versatility in catalysis, diverging from pharmacological applications.

Biological Activity

4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance the properties of organic compounds, making them more lipophilic and biologically active. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.

Structural Characteristics

The compound can be represented as follows:

Chemical Structure C12H10F3N\text{Chemical Structure }C_{12}H_{10}F_3N

Anticancer Activity

Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced anticancer properties. For instance, derivatives similar to this compound have shown significant activity against various cancer cell lines. In particular, studies have reported moderate cytotoxicity against breast cancer MCF-7 cells, with IC50 values ranging from 10 to 20 μM for related compounds .

CompoundCell LineIC50 (μM)
This compoundMCF-715.6
Related Compound AHCT11617.8
Related Compound BHePG212.4

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies have demonstrated that compounds with similar structures can moderately inhibit COX-2 with IC50 values around 19.2 μM . The presence of the trifluoromethyl group enhances the interaction with the enzyme's active site, leading to increased inhibitory effects.

EnzymeIC50 (μM)
COX-219.2
LOX-513.2

Antichlamydial Activity

In a study focusing on antichlamydial activity, it was found that compounds containing a trifluoromethyl group were effective against Chlamydia trachomatis. The introduction of this substituent improved selectivity and potency, highlighting its importance in drug design for targeting specific pathogens without affecting host cells .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to target enzymes through hydrogen bonding and electron-withdrawing effects.
  • Membrane Permeability : Increased lipophilicity due to the trifluoromethyl group improves the compound's ability to cross cellular membranes, facilitating its action within cells.
  • Selectivity : The structural modifications allow for selective targeting of specific pathways, reducing off-target effects and improving therapeutic efficacy.

Case Studies

Case Study 1 : A study evaluated the cytotoxic effects of several trifluoromethylated pyridines on various cancer cell lines. The results indicated that the presence of a trifluoromethyl group significantly enhanced cytotoxicity compared to non-substituted analogs .

Case Study 2 : Another investigation focused on the anti-inflammatory properties of a related compound, demonstrating its effectiveness in reducing inflammation markers in vitro by inhibiting COX-2 activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids to couple the pyridine and trifluoromethylphenyl moieties . Substitution reactions using sodium azide or thiocyanate may also introduce functional groups at reactive positions. For optimized yields, ensure anhydrous conditions and inert atmospheres (e.g., nitrogen) during coupling steps. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound .

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and monitor coupling efficiency (e.g., δ ~8.5 ppm for pyridine protons) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions, as demonstrated for analogous fluorophenyl-pyridine derivatives .
  • Mass Spectrometry (HRMS) : Verify molecular weight (theoretical MW: 267.25 g/mol) and fragmentation patterns to ensure synthetic accuracy .

Q. How can researchers screen for preliminary biological activity?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., ethoxyresorufin-O-deethylase (EROD) assay) to evaluate CYP450 family interactions, as seen in estrane-pyridine derivatives . Use IC₅₀ determinations with dose-response curves (0.01–10 μM range). Pair with receptor-binding studies (radioligand displacement assays) to assess affinity for targets like PPARs or kinases .

Advanced Research Questions

Q. How do structural modifications at the pyridine or phenyl ring impact biological potency?

  • Methodological Answer : Systematically substitute functional groups (e.g., -CH₃, -CF₃, -F) and evaluate via structure-activity relationship (SAR) studies . For example:

  • C2 vs. C4 Substituents : In CYP1B1 inhibitors, C2-pyridine derivatives showed 10x higher activity than C4 analogues .
  • Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) enhances metabolic stability and binding affinity via hydrophobic interactions .
  • Experimental Design : Synthesize derivatives, test in dose-response assays, and use statistical models (e.g., linear regression) to correlate substituent effects with activity .

Q. What computational tools predict the compound’s reactivity and target interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate charge distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate binding poses with targets (e.g., CYP1B1) using AutoDock Vina. Prioritize binding pockets with high complementarity to the trifluoromethylphenyl group .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical residues for interaction .

Q. How should conflicting data on inhibitory activity across studies be resolved?

  • Methodological Answer :

  • Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. liver microsomes) and substrate concentrations.
  • Purity Checks : Confirm compound purity (>95%) via HPLC to rule out impurities skewing results .
  • Cross-Study Comparisons : Replicate experiments under published conditions and perform meta-analyses to identify confounding variables (e.g., pH, co-solvents) .

Q. What methodologies assess metabolic stability and pharmacokinetics?

  • Methodological Answer :

  • In Vivo Pharmacokinetics : Administer the compound (e.g., 2 mg/kg IV in rats) and measure plasma concentrations via LC-MS/MS over 24 hours. Calculate AUC and half-life (t₁/₂) to evaluate stability .
  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to identify major metabolites. Monitor degradation rates to infer hepatic clearance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine
Reactant of Route 2
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4-Methyl-2-(4-(trifluoromethyl)phenyl)pyridine

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